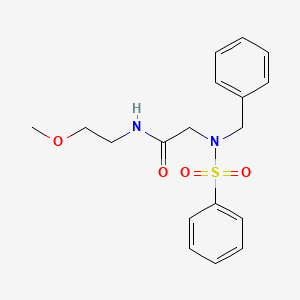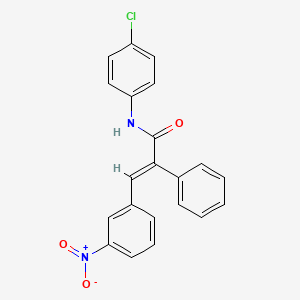![molecular formula C34H29NO5 B5125978 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate, commonly known as MPA-NPN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenoxyacetate derivatives and is known for its unique chemical structure, which gives it specific biochemical and physiological properties.
作用機序
The mechanism of action of MPA-NPN involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and metastasis. It has been shown to inhibit the expression of VEGF, which is a critical factor in angiogenesis. Furthermore, MPA-NPN has been shown to inhibit the expression of MMPs, which are enzymes that play a critical role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
MPA-NPN has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPA-NPN inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, MPA-NPN has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis. Additionally, MPA-NPN has been shown to inhibit the expression of VEGF, which is a critical factor in angiogenesis.
実験室実験の利点と制限
The advantages of using MPA-NPN in lab experiments include its unique chemical structure, which gives it specific biochemical and physiological properties. Furthermore, MPA-NPN has been shown to have potential therapeutic applications in various scientific studies. However, the limitations of using MPA-NPN in lab experiments include its complex synthesis method and the need for specialized equipment and reagents.
将来の方向性
The potential therapeutic applications of MPA-NPN in cancer treatment have gained significant attention in scientific research. Future studies could focus on the optimization of the synthesis method of MPA-NPN to increase its yield and reduce the complexity of the process. Furthermore, future studies could focus on the development of MPA-NPN analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic applications of MPA-NPN in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, MPA-NPN is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of MPA-NPN involves a multi-step process that requires several chemical reagents and equipment. MPA-NPN has shown potential therapeutic applications in various scientific studies, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. The mechanism of action of MPA-NPN involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and metastasis. Future studies could focus on the optimization of the synthesis method of MPA-NPN and the development of MPA-NPN analogs with improved pharmacokinetic properties.
合成法
The synthesis of MPA-NPN involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 2-naphthol with phthalic anhydride to form 2-(1-hydroxy-2-naphthyl) phthalic acid. This intermediate is then reacted with 4-methoxybenzylamine in the presence of acetic anhydride to form 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthol. The final step involves the esterification of this intermediate with phenoxyacetic acid in the presence of a catalyst to form MPA-NPN.
科学的研究の応用
MPA-NPN has shown potential therapeutic applications in various scientific studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have shown that MPA-NPN inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, MPA-NPN has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
特性
IUPAC Name |
[1-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO5/c1-38-27-19-16-26(17-20-27)34(35-31(36)22-24-10-4-2-5-11-24)33-29-15-9-8-12-25(29)18-21-30(33)40-32(37)23-39-28-13-6-3-7-14-28/h2-21,34H,22-23H2,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKBLNSQIMQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)


![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)